
6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and chromenone moieties in its structure suggests that it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-chloroquinoline with a suitable chromenone precursor. One common method involves the reaction of 2-chloroquinoline with 4-hydroxycoumarin in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline-chromenone compounds.
Scientific Research Applications
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-2-yl)-4H-chromen-4-one: Lacks the chloro substituent, which may affect its biological activity.
6-Bromo-2-(quinolin-2-yl)-4H-chromen-4-one: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and properties.
2-(Quinolin-2-yl)-4H-benzo[d][1,3]oxazine: Contains a benzo[d][1,3]oxazine ring instead of a chromenone ring, leading to different chemical and biological properties.
Uniqueness
The presence of the chloro group in 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one makes it unique compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
2508-13-6 |
|---|---|
Molecular Formula |
C18H10ClNO2 |
Molecular Weight |
307.7 g/mol |
IUPAC Name |
6-chloro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10ClNO2/c19-12-6-8-17-13(9-12)16(21)10-18(22-17)15-7-5-11-3-1-2-4-14(11)20-15/h1-10H |
InChI Key |
GAPZLCOEGUSIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


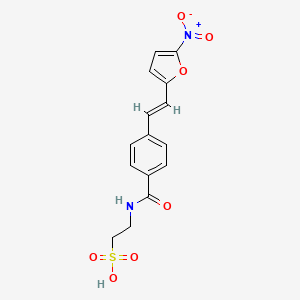
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
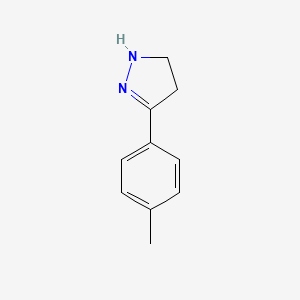
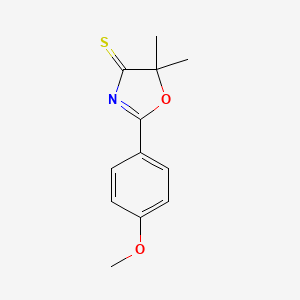

![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
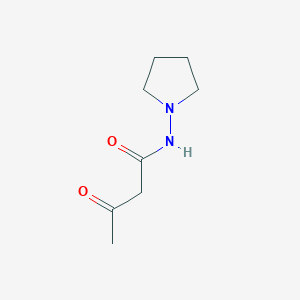

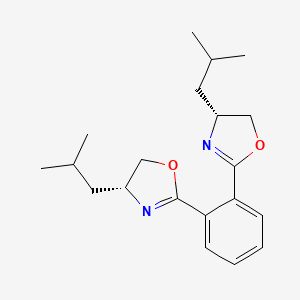
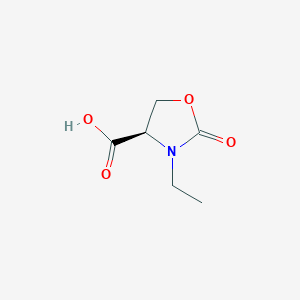
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
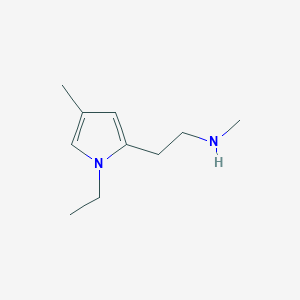
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
